molecular formula C8H12O6S B4995408 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate CAS No. 3050-91-7

1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate

Cat. No.: B4995408
CAS No.: 3050-91-7
M. Wt: 236.24 g/mol
InChI Key: PSPSJBDHUMRVKH-UHFFFAOYSA-N
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Description

1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate is an organic compound with the molecular formula C8H12O6S and a molecular weight of 236.24 g/mol . This compound is known for its unique structure, which includes a tetrahydrothiophene ring with two acetate groups and a dioxide functionality. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate typically involves the reaction of tetrahydrothiophene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dioxide functionality back to a sulfide.

    Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dioxide functionality, which can participate in redox reactions. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate can be compared with other similar compounds, such as:

    Tetrahydrothiophene-3,4-diyl diacetate: Lacks the dioxide functionality, making it less reactive in redox reactions.

    1,1-dioxidotetrahydrothiophene-2,3-diyl diacetate: Similar structure but different substitution pattern, leading to different reactivity and applications.

    Sulfolane: A related sulfur-containing heterocycle with different industrial applications.

The uniqueness of this compound lies in its combination of the tetrahydrothiophene ring and the dioxide functionality, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(4-acetyloxy-1,1-dioxothiolan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPSJBDHUMRVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CS(=O)(=O)CC1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192094
Record name 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3050-91-7
Record name 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3050-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiophenediol, tetrahydro-, 3,4-diacetate, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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